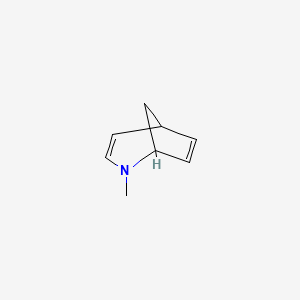
2-Azabicyclo(3.2.1)octa-3,6-diene, 2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azabicyclo(3.2.1)octa-3,6-diene, 2-methyl- is a nitrogen-containing heterocyclic compound. This compound consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring. It has gained significant interest due to its synthetic and pharmacological potential . The unique structure of this compound makes it a valuable scaffold in drug discovery and other scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo(3.2.1)octa-3,6-diene, 2-methyl- typically involves nucleophilic attack and concomitant intramolecular cyclization. Cyclopentanes and piperidine derivatives are commonly used as starting materials . The reaction conditions often include the use of palladium-catalyzed reactions and photochemical transformations .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, utilizing continuous flow chemistry and other advanced techniques to optimize yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo(3.2.1)octa-3,6-diene, 2-methyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method for reducing this compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Nucleophiles such as amines or halides.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
2-Azabicyclo(3.2.1)octa-3,6-diene, 2-methyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Azabicyclo(3.2.1)octa-3,6-diene, 2-methyl- involves its interaction with molecular targets and pathways in biological systems. The compound’s nitrogen-containing heterocycle allows it to interact with various enzymes and receptors, potentially modulating their activity . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo(3.2.1)octane: Another nitrogen-containing heterocycle with similar synthetic and pharmacological potential.
Cytisine: A naturally occurring alkaloid with a similar bicyclic structure.
Nicotine: Shares structural similarities and bioactive properties.
Uniqueness
2-Azabicyclo(3.2.1)octa-3,6-diene, 2-methyl- is unique due to its specific bicyclic structure, which provides additional rigidity and stability compared to other similar compounds. This rigidity is an important feature in medicinal chemistry, as it can enhance the compound’s interaction with biological targets .
Properties
CAS No. |
56125-88-3 |
|---|---|
Molecular Formula |
C8H11N |
Molecular Weight |
121.18 g/mol |
IUPAC Name |
2-methyl-2-azabicyclo[3.2.1]octa-3,6-diene |
InChI |
InChI=1S/C8H11N/c1-9-5-4-7-2-3-8(9)6-7/h2-5,7-8H,6H2,1H3 |
InChI Key |
BIOUIIIKCOKSDX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2CC1C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(4-Bromophenyl)furan-2-yl]indolizine](/img/structure/B14643143.png)

![1-Methyl-4-[(propan-2-yl)peroxy]cyclohexane](/img/structure/B14643150.png)
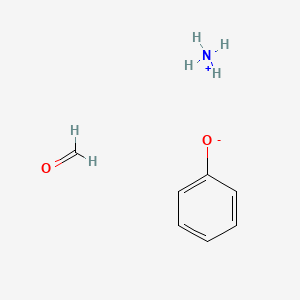
![5,5'-carbonylbis[2-(4-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B14643155.png)

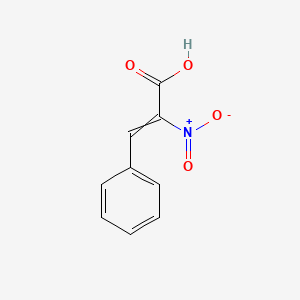
![4-[2-(4,5-Dimethyl-1,3-thiazol-2-yl)hydrazinylidene]-3-hydroxy-2-methylcyclohexa-2,5-dien-1-one](/img/structure/B14643181.png)
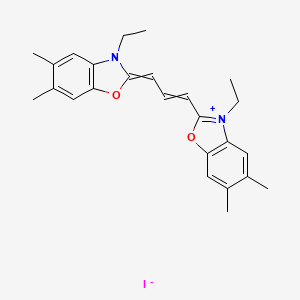

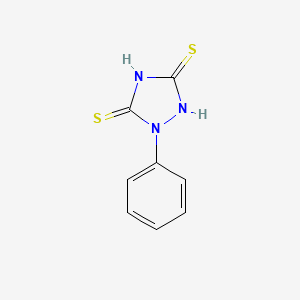
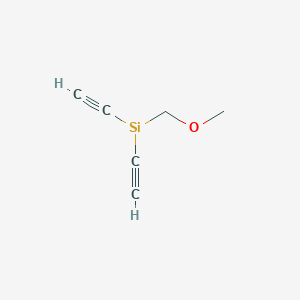
![2-Propenamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-](/img/structure/B14643210.png)

